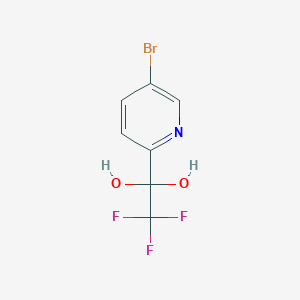
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is an organic compound that features a bromopyridine moiety and a trifluoroethane diol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine, which is commercially available or can be synthesized from pyridine through bromination.
Trifluoroethane Diol Introduction: The trifluoroethane diol group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 5-bromopyridine with a trifluoroethanol derivative under basic conditions.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level (e.g., 50-70°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields pyridine derivatives.
Substitution: Forms various substituted pyridine compounds.
科学研究应用
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoroethane diol group can form hydrogen bonds with polar residues. These interactions modulate the activity of the target proteins, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol
- 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
Uniqueness
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of both a bromopyridine moiety and a trifluoroethane diol group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
823806-42-4 |
|---|---|
分子式 |
C7H5BrF3NO2 |
分子量 |
272.02 g/mol |
IUPAC 名称 |
1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C7H5BrF3NO2/c8-4-1-2-5(12-3-4)6(13,14)7(9,10)11/h1-3,13-14H |
InChI 键 |
ASEUKVVZAWQBOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)
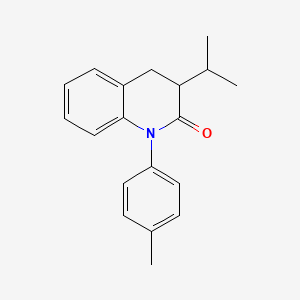
![4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14206356.png)
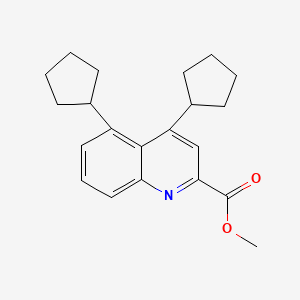
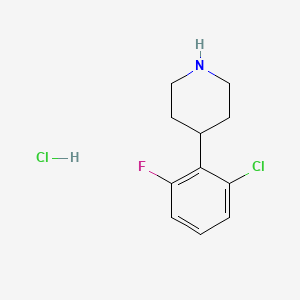

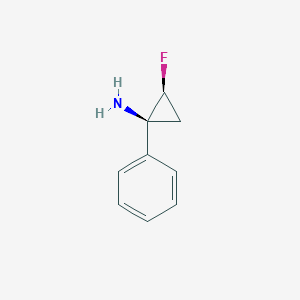
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
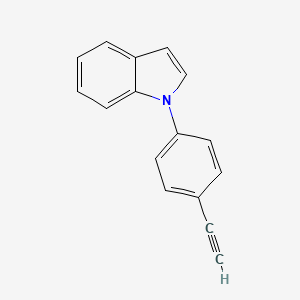
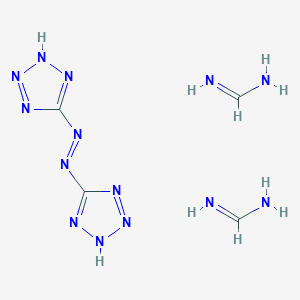
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
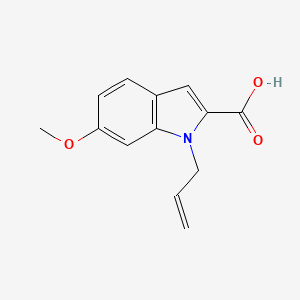
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
